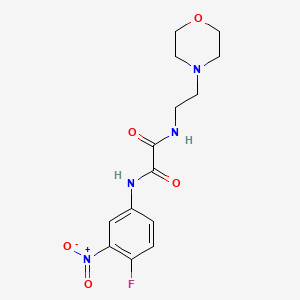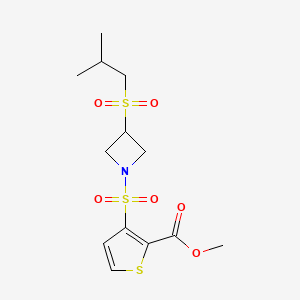
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, commonly known as FNPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPO is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Hypoxic Cells Detection
Fluorescent probes, such as those incorporating morpholino groups and nitrophenyl moieties, have been developed for selective detection of hypoxia or nitroreductase activity in tumor cells. These probes display high selectivity, "Turn-On" fluorescence response, and no cytotoxicity, making them suitable for imaging disease-relevant hypoxia in biomedical research fields (Feng et al., 2016).
Novel Synthetic Approaches
In synthetic chemistry, novel methods for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides have been developed, demonstrating the versatility of nitrophenyl and morpholinoethyl structures in facilitating complex rearrangements and synthesis of valuable chemical intermediates (Mamedov et al., 2016).
Cellular Imaging with Two-Photon Fluorescence
Two-photon excitable fluorophores derived from structures similar to N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide have been reported, offering bright fluorescence, reasonable two-photon activity, and sufficient water solubility for cellular imaging. These compounds are suitable for imaging lysosomes in living cells, demonstrating the potential for detailed subcellular visualization and studies (Yu et al., 2018).
Metabolic Pathways and Drug Design
Explorations into the metabolism of compounds structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide have provided insights into the design of drugs with ideal pharmacokinetic characteristics. These studies focus on understanding how molecular properties influence the metabolic profile, aiding in the development of therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) properties. The extensive metabolic profiling of such compounds in preclinical studies underscores their potential in the development of new medications (Scarpelli et al., 1982).
Propiedades
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5/c15-11-2-1-10(9-12(11)19(22)23)17-14(21)13(20)16-3-4-18-5-7-24-8-6-18/h1-2,9H,3-8H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZCKKIRZBLHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)
![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876098.png)
![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2876099.png)
![Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate](/img/structure/B2876100.png)

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)


![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)